molecular formula C14H15F3N2O2 B8322815 N-[4-Cyano-3-(trifluoromethyl)phenyl]-N-isobutylglycine

N-[4-Cyano-3-(trifluoromethyl)phenyl]-N-isobutylglycine

Cat. No. B8322815
M. Wt: 300.28 g/mol
InChI Key: KHIJQMGVNAAVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834063B2

Procedure details

Synthesized as described in Example 70B using 4-(isobutylamino)-2-(trifluoromethyl)benzonitrile and 1,1-dimethylethyl bromoacetate: 1H NMR (400 MHz, CDCl3) δ 7.59 (d, J=9.0 Hz, 1H), 6.90 (d, J=2.6 Hz, 1H), 6.72 (dd, J=9.0, 2.7 Hz, 1H), 4.19 (s, 2H), 3.26 (d, J=7.5 Hz, 2H), 2.04 (m, 1H), 0.97 (d, J=6.6 Hz,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[C:8]([C:14]([F:17])([F:16])[F:15])[CH:7]=1)[CH:2]([CH3:4])[CH3:3].Br[CH2:19][C:20]([O:22]C(C)(C)C)=[O:21]>>[C:10]([C:9]1[CH:12]=[CH:13][C:6]([N:5]([CH2:1][CH:2]([CH3:4])[CH3:3])[CH2:19][C:20]([OH:22])=[O:21])=[CH:7][C:8]=1[C:14]([F:15])([F:16])[F:17])#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)NC1=CC(=C(C#N)C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(C=C(C=C1)N(CC(=O)O)CC(C)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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